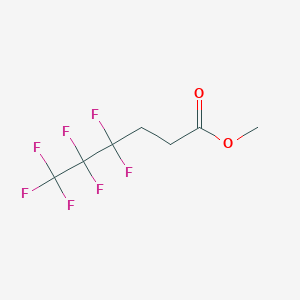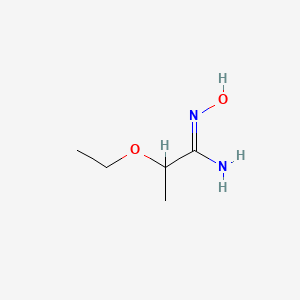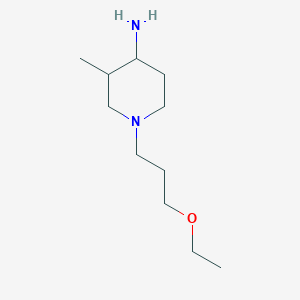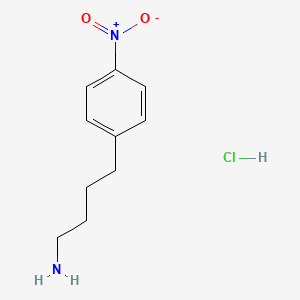
Methyl 4,4,5,5,6,6,6-heptafluorohexanoate
Overview
Description
Methyl 4,4,5,5,6,6,6-heptafluorohexanoate is an organic compound with the chemical formula C7H7F7O2. It is a methyl ester derivative of heptafluorohexanoic acid. This compound is known for its high chemical and thermal stability, making it useful in various industrial and scientific applications. It is insoluble in water but soluble in organic solvents such as ethanol and ether .
Preparation Methods
Methyl 4,4,5,5,6,6,6-heptafluorohexanoate can be synthesized through several methods. One common synthetic route involves the reaction of heptafluorohexanoic acid with methanol in the presence of a catalyst. Another method involves using phosgene as a fluorinating agent to react with methyl hexanoate . Industrial production typically follows these methods but on a larger scale, ensuring the purity and yield of the compound are optimized.
Chemical Reactions Analysis
Methyl 4,4,5,5,6,6,6-heptafluorohexanoate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the fluorine atoms are replaced by other nucleophiles.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Hydrolysis: The ester can be hydrolyzed to yield heptafluorohexanoic acid and methanol under acidic or basic conditions.
Common reagents used in these reactions include strong acids, bases, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 4,4,5,5,6,6,6-heptafluorohexanoate has several applications in scientific research:
Chemistry: It is used as a reagent and catalyst in various organic synthesis reactions due to its stability and reactivity.
Biology: Its derivatives are studied for their potential use in biological systems, particularly in drug delivery and imaging.
Medicine: Research is ongoing to explore its potential as a component in pharmaceuticals, especially in formulations requiring high stability.
Mechanism of Action
The mechanism by which Methyl 4,4,5,5,6,6,6-heptafluorohexanoate exerts its effects is primarily through its interactions with other molecules in chemical reactions. Its high electronegativity due to the presence of multiple fluorine atoms makes it a strong electron-withdrawing group, influencing the reactivity of the compound. This property is utilized in various catalytic and synthetic processes .
Comparison with Similar Compounds
Methyl 4,4,5,5,6,6,6-heptafluorohexanoate can be compared with other fluorinated esters such as:
- Methyl 4,4,5,5,6,6,6-heptafluoro-2-methylhexanoate
- Methyl 4,4,5,5,6,6,6-heptafluoro-3-oxohexanoate
These compounds share similar properties but differ in their specific functional groups and reactivity. This compound is unique due to its specific structure, which provides a balance of stability and reactivity, making it suitable for a wide range of applications .
Properties
IUPAC Name |
methyl 4,4,5,5,6,6,6-heptafluorohexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F7O2/c1-16-4(15)2-3-5(8,9)6(10,11)7(12,13)14/h2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUGVLAVHRNOQEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC(C(C(F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F7O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40895391 | |
| Record name | Methyl 4,4,5,5,6,6,6-heptafluorohexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40895391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2070-60-2 | |
| Record name | Methyl 4,4,5,5,6,6,6-heptafluorohexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40895391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![5-nitro-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B1423075.png)

![tert-butyl N-[4-(3-chlorophenyl)pyrrolidin-3-yl]carbamate](/img/structure/B1423078.png)
![3-[(6-Methylpyridazin-3-yl)amino]benzoic acid](/img/structure/B1423079.png)

![3-[4-(Propan-2-yl)phenyl]propanamide](/img/structure/B1423084.png)
![4-chloro-6-(chloromethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1423085.png)


